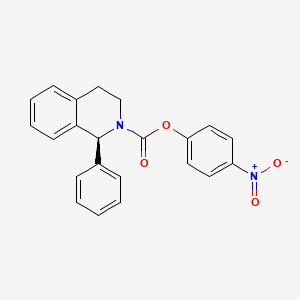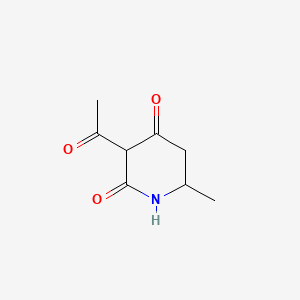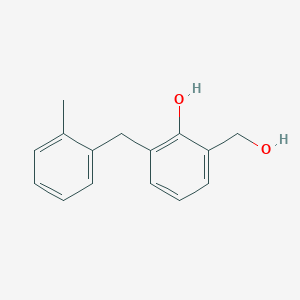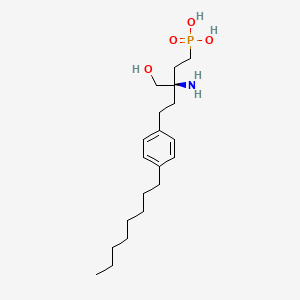
4'',6-Di-O-methylerythromycin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’‘,6-Di-O-methylerythromycin-d3 is a deuterated analogue of 4’‘,6-Di-O-methylerythromycin, which is a derivative of erythromycin. Erythromycin is a macrolide antibiotic that inhibits bacterial protein synthesis by targeting the 55S ribosomal subunit, blocking the progression of nascent polypeptide chains . The deuterated form, 4’',6-Di-O-methylerythromycin-d3, is often used in research to study the pharmacokinetics and metabolic pathways of erythromycin derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’‘,6-Di-O-methylerythromycin-d3 involves the selective methylation of erythromycin at the 4’’ and 6 positions. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions other than 4’’ and 6 are protected using suitable protecting groups.
Methylation: The protected erythromycin is then subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Deprotection: The protecting groups are removed to yield 4’',6-Di-O-methylerythromycin.
Industrial Production Methods
Industrial production of 4’',6-Di-O-methylerythromycin-d3 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
4’',6-Di-O-methylerythromycin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated positions using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.
Substitution: Substituted derivatives with nucleophiles replacing methyl groups.
科学的研究の応用
4’',6-Di-O-methylerythromycin-d3 is widely used in scientific research, including:
Chemistry: Studying the reaction mechanisms and pathways of erythromycin derivatives.
Biology: Investigating the metabolic pathways and pharmacokinetics of macrolide antibiotics.
Medicine: Developing new antibiotics and studying drug resistance mechanisms.
Industry: Quality control and validation of erythromycin derivatives in pharmaceutical production.
作用機序
4’',6-Di-O-methylerythromycin-d3 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 55S ribosomal subunit, blocking the progression of nascent polypeptide chains. This action prevents the synthesis of essential proteins required for bacterial growth and replication, leading to bacterial cell death .
類似化合物との比較
Similar Compounds
4’',6-Di-O-methylerythromycin: The non-deuterated analogue with similar antibacterial properties.
Erythromycin: The parent compound with a broader spectrum of activity.
Clarithromycin: A derivative with improved acid stability and oral bioavailability.
Uniqueness
4’',6-Di-O-methylerythromycin-d3 is unique due to its deuterated nature, which makes it valuable for studying the pharmacokinetics and metabolic pathways of erythromycin derivatives. The presence of deuterium atoms provides insights into the stability and reactivity of the compound under various conditions .
特性
分子式 |
C39H71NO13 |
|---|---|
分子量 |
765.0 g/mol |
IUPAC名 |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-7-methoxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-(trideuteriomethoxy)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C39H71NO13/c1-16-27-39(10,45)32(43)22(4)29(41)20(2)18-37(8,47-14)33(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(44)51-27)52-28-19-38(9,48-15)34(46-13)25(7)50-28/h20-28,30-34,36,42-43,45H,16-19H2,1-15H3/t20-,21-,22+,23+,24-,25+,26+,27-,28+,30-,31+,32-,33-,34+,36+,37-,38-,39-/m1/s1/i13D3 |
InChIキー |
GABUBURUMNNRLM-MJJLQUIPSA-N |
異性体SMILES |
[2H]C([2H])([2H])O[C@H]1[C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](C(=O)[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]2C)CC)(C)O)O)C)C)(C)OC)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C |
正規SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)

![(E)-3-(4-hydroxyphenyl)-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B13838731.png)
![tert-butyl N-[(3S)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13838735.png)

![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)
![(2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13838752.png)

![N-[4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)carbonyl]amino]benzoyl]-L-glutamic Acid](/img/structure/B13838764.png)


